BenchChemオンラインストアへようこそ!

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

CCR5 antagonism HIV chemokine receptor

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid (CAS 1096948-00-3, molecular formula C12H14FNO4S, molecular weight 287.31 g/mol) is a non‑chiral, racemic sulfonylamino acid featuring a cyclopentane core, a carboxylic acid group at the 1‑position, and a 3‑fluorobenzenesulfonamide substituent. The compound belongs to the broader structural class of 1‑(arylsulfonylamino)cyclopentanecarboxylic acids.

Molecular Formula C12H14FNO4S
Molecular Weight 287.31
CAS No. 1096948-00-3
Cat. No. B2617159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
CAS1096948-00-3
Molecular FormulaC12H14FNO4S
Molecular Weight287.31
Structural Identifiers
SMILESC1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F
InChIInChI=1S/C12H14FNO4S/c13-9-4-3-5-10(8-9)19(17,18)14-12(11(15)16)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2,(H,15,16)
InChIKeyFUQQSQAKGNTXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid (CAS 1096948-00-3): Core Structural Identity and Procurement-Relevant Baselines


1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid (CAS 1096948-00-3, molecular formula C12H14FNO4S, molecular weight 287.31 g/mol) is a non‑chiral, racemic sulfonylamino acid featuring a cyclopentane core, a carboxylic acid group at the 1‑position, and a 3‑fluorobenzenesulfonamide substituent . The compound belongs to the broader structural class of 1‑(arylsulfonylamino)cyclopentanecarboxylic acids. A preliminary pharmacological screen indicates that this specific analogue can act as a CCR5 antagonist, suggesting potential utility in CCR5‑mediated disease models (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, COPD) [1]. No systematic head‑to‑head bioactivity profiling against close structural analogs was identified in the publicly accessible scientific or patent literature as of the evidence cut‑off date.

Why Direct Substitution of 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid with Unvalidated Sulfonylamino Acid Analogs Is Unreliable


Within the 1‑(arylsulfonylamino)cyclopentanecarboxylic acid family, even small structural perturbations—such as changing the halogen substitution pattern on the aryl ring, altering the ring size from cyclopentane to cyclohexane, or introducing a chiral center—can profoundly alter target engagement, selectivity, and physicochemical properties . For example, the 4‑fluoro regioisomer (1R,3S)‑3‑[(4‑fluorophenyl)sulfonylamino]cyclopentane‑1‑carboxylic acid introduces stereochemical complexity not present in the racemic 1‑substituted analogue, yielding different conformational preferences and potential off‑target profiles . Similarly, replacing the 3‑fluorophenyl group with 2‑bromophenyl or dimethyl‑isoxazole sulfonamide motifs generates compounds that occupy distinct chemical space, making their activity, selectivity, and solubility fundamentally non‑interchangeable . Therefore, procurement of the exact CAS 1096948‑00‑3 compound is mandatory for studies that depend on its specific CCR5 antagonism or its unique combination of a 3‑fluorophenylsulfonylamino group and a cyclopentane carboxylic acid scaffold.

Quantitative Differentiation Evidence for 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid (CAS 1096948‑00‑3) vs. Structural Analogs


CCR5 Antagonist Pharmacological Annotation: Target Compound Activity Declaration vs. Undeclared Analogs

A preliminary pharmacological screening study explicitly names 1-[(3-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid as a CCR5 antagonist candidate, associating it with therapeutic areas such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, close structural analogs—including the 1-[(2-bromophenyl)sulfonylamino] and 1-(dimethyl-isoxazole-4-sulfonamido) variants—have not been linked to CCR5 antagonism in any publicly available primary literature or patent. This constitutes a target‑engagement distinction that directly influences compound selection for CCR5‑focused drug discovery or biological probe development.

CCR5 antagonism HIV chemokine receptor

Structural Uniqueness: 3-Fluorophenyl Sulfonamide vs. Common 4-Fluoro and 2-Bromo Regioisomers

The target compound possesses a 3‑fluorophenylsulfonylamino substituent, which is distinct from the more frequently encountered 4‑fluorophenyl regioisomer exemplified by (1R,3S)‑3‑[(4‑fluorophenyl)sulfonylamino]cyclopentane‑1‑carboxylic acid and the 2‑bromophenyl variant . 3‑Fluoro substitution can influence electronic distribution, metabolic stability, and target binding geometry compared to 4‑fluoro or 2‑bromo substitution, although no direct comparative biological data for these specific compounds exist in the open literature. The molecular formula C12H14FNO4S (MW 287.31) further distinguishes it from analogs such as the dimethyl‑isoxazole sulfonamide (C11H16N2O5S, MW 288.32), which introduces additional hydrogen‑bond acceptors and alters lipophilicity .

3-fluorophenyl regioisomerism medicinal chemistry

Absence of Chiral Centers: Racemic Nature vs. Enantiomerically Pure Analogues

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a racemic mixture lacking a defined stereocenter, whereas closely related sulfonylamino cyclopentane carboxylic acids such as (1R,3S)‑3‑[(4‑fluorophenyl)sulfonylamino]cyclopentane‑1‑carboxylic acid are enantiomerically pure compounds with specified absolute configuration . The racemic nature may simplify synthesis and reduce cost for early‑stage screening, while chiral analogs may exhibit diastereoselective target interactions and differential pharmacokinetics. No direct comparative pharmacological data between the racemic target and the chiral analog are publicly available.

racemic chirality stereochemistry

Limited Public Bioactivity Data Creates a Differentiated Procurement Rationale for the Specifically Annotated Compound

A systematic search of the open literature (PubMed, BindingDB, PubChem, Google Patents) reveals that no quantitative IC50, Ki, or EC50 values have been publicly disclosed for 1-[(3-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid against any specific molecular target [1]. In contrast, several other sulfonylamino cyclopentane carboxylic acids appear in patents and databases solely as structural exemplars without any target annotation . The sole biological annotation—CCR5 antagonism—originates from a preliminary screening report, making this compound one of the very few in its subclass with an explicit pharmacological readout, however qualitative. This asymmetrical information landscape means that the target compound is the only member of the 1‑(arylsulfonylamino)cyclopentanecarboxylic acid family with a documented (albeit preliminary) functional role, thereby lowering the risk of procuring a completely uncharacterized compound.

data scarcity biological annotation procurement risk

Prioritized Application Scenarios for 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid (CAS 1096948‑00‑3) Based on Current Evidence


CCR5 Antagonist Probe Development and Early‑Stage Screening

Given the preliminary annotation of CCR5 antagonism [1], the compound is best suited as a starting point for hit‑to‑lead optimization in programs targeting CCR5‑mediated pathologies (HIV, asthma, rheumatoid arthritis, COPD). Its racemic nature and relatively simple structure facilitate rapid analogue synthesis and initial SAR exploration around the 3‑fluorophenylsulfonamide motif. Researchers should independently confirm CCR5 inhibitory activity in a functional assay (e.g., calcium mobilization or β‑arrestin recruitment) before advancing to in‑vivo studies.

Medicinal Chemistry Scaffold Diversification Using 3‑Fluorophenyl Sulfonamide Building Blocks

The unique 3‑fluorophenylsulfonylamino group, coupled with the cyclopentane carboxylic acid framework, provides a distinct vector for fragment‑based drug discovery or scaffold‑hopping exercises [1]. The compound can serve as a reference standard when synthesizing and testing 4‑fluoro, 2‑bromo, or heterocyclic sulfonamide analogues to map the SAR landscape of the sulfonamide binding pocket.

Procurement for Structure‑Activity Relationship (SAR) Studies in the Absence of Alternative Annotated Analogues

Because the vast majority of 1‑(arylsulfonylamino)cyclopentanecarboxylic acid derivatives lack any biological annotation [1], the target compound represents one of the few internally consistent choices for initiating SAR campaigns. Its purchase is justified when the goal is to avoid investing resources in structurally similar yet completely uncharacterized compounds that carry a higher risk of being biologically inert.

Quote Request

Request a Quote for 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.